![molecular formula C10H12N2S B181849 1-propyl-1H-benzimidazole-2-thiol CAS No. 67624-25-3](/img/structure/B181849.png)
1-propyl-1H-benzimidazole-2-thiol
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Overview
Description
1-Propyl-1H-benzimidazole-2-thiol is a chemical compound with the molecular formula C10H12N2S . It has a molecular weight of 192.28 . The IUPAC name for this compound is 1-propyl-1,3-dihydro-2H-benzimidazole-2-thione .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 1-propyl-1H-benzimidazole-2-thiol, often involves the use of aromatic and heteroaromatic 2-nitroamines . A one-pot procedure can be used to convert these 2-nitroamines into bicyclic 2H-benzimidazoles . This process involves the use of formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization .
Molecular Structure Analysis
The molecular structure of 1-propyl-1H-benzimidazole-2-thiol consists of a benzimidazole ring attached to a propyl group and a thiol group . The InChI code for this compound is 1S/C10H12N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13) .
Chemical Reactions Analysis
Benzimidazole derivatives, including 1-propyl-1H-benzimidazole-2-thiol, have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, and salt solutions .
Physical And Chemical Properties Analysis
1-Propyl-1H-benzimidazole-2-thiol is a solid at room temperature . The compound is stable under normal storage conditions .
Scientific Research Applications
Chemistry and Properties
Benzimidazole derivatives, including 1-propyl-1H-benzimidazole-2-thiol, have been extensively studied for their chemical properties and applications. The review by Boča, Jameson, and Linert (2011) provides an in-depth analysis of the chemistry and properties of compounds containing benzimidazole derivatives, highlighting their preparation procedures, properties, and complex compounds formation. These compounds exhibit a range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting areas of potential interest for future investigations (Boča, Jameson, & Linert, 2011).
Biological Impact and Mechanism of Action
Benzimidazole fungicides, including analogs of 1-propyl-1H-benzimidazole-2-thiol, have shown significant biological impact in agriculture and veterinary medicine. Davidse's (1986) research reveals that bioactive benzimidazoles are specific inhibitors of microtubule assembly, acting by binding to tubulin molecules. This mechanism is crucial for understanding the action of benzimidazole derivatives in various biological contexts, providing insights into their role in cell biology and molecular genetics (Davidse, 1986).
Pharmacological Applications
The pharmacological significance of benzimidazole derivatives, including potential analogs of 1-propyl-1H-benzimidazole-2-thiol, has been a subject of extensive research. Wang, Han, and Zhou (2015) discuss the promising therapeutic potential of benzimidazole derivatives against a wide range of diseases, including their potential as the first effective therapy against Ebola virus. The review emphasizes the importance of developing sustainable synthetic routes and design software for creating clinically relevant benzimidazole compounds (Wang, Han, & Zhou, 2015).
Safety and Hazards
Future Directions
The future directions for research on 1-propyl-1H-benzimidazole-2-thiol and other benzimidazole derivatives could include further exploration of their potential as corrosion inhibitors . Additionally, their potential for use in other applications, such as in the development of new drugs or as ligands in coordination chemistry, could also be explored .
Mechanism of Action
Target of Action
1-Propyl-1H-benzimidazole-2-thiol is a derivative of benzimidazole . Benzimidazoles and their derivatives are known to act as corrosion inhibitors for steels, pure metals, and alloys . They are particularly effective in extremely aggressive, corrosive acidic media .
Mode of Action
The mode of action of 1-propyl-1H-benzimidazole-2-thiol, like other benzimidazoles, is through the formation of a protective film on the metal surface . This compound acts as a mixed type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
Benzimidazoles are known to interact with various free radicals through several possible reaction pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
The primary result of the action of 1-propyl-1H-benzimidazole-2-thiol is the inhibition of corrosion. It forms a protective film on the metal surface, reducing the rate of attack by the environment on metals .
Action Environment
The efficacy and stability of 1-propyl-1H-benzimidazole-2-thiol, like other benzimidazoles, are influenced by the environment. They are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .
properties
IUPAC Name |
3-propyl-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFRACXOYNCLMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353845 |
Source
|
Record name | 1-propyl-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-1H-benzimidazole-2-thiol | |
CAS RN |
67624-25-3 |
Source
|
Record name | 1-propyl-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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